molecular formula C52H69N9O15S B3064348 Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)- CAS No. 98640-66-5

Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)-

Cat. No.: B3064348
CAS No.: 98640-66-5
M. Wt: 1092.2 g/mol
InChI Key: CSXIDZJPJYRGSK-UJKKYYSESA-N
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Description

Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2: is a synthetic peptide compound. It is a derivative of cholecystokinin (CCK), a peptide hormone that plays a crucial role in digestion and appetite regulation. This compound is often used in scientific research to study the structure-activity relationships of CCK and its analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) as the N-terminal protecting group. The Boc strategy is advantageous for synthesizing hydrophobic peptides and peptides containing ester and thioester moieties . The synthesis process involves repeated cycles of deprotection and coupling reactions, where the Boc group is removed using trifluoroacetic acid (TFA), and the amino acids are coupled using reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods: In industrial settings, the synthesis of peptides like Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 is often carried out using automated peptide synthesizers. These machines can handle the repetitive cycles of deprotection and coupling efficiently, producing large quantities of high-purity peptides .

Chemical Reactions Analysis

Types of Reactions: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur-containing tyrosine residue can produce sulfoxides or sulfones, while reduction can yield free thiols .

Scientific Research Applications

Chemistry: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 is used in the study of peptide synthesis and the development of new synthetic methodologies. It serves as a model compound for testing new reagents and reaction conditions .

Biology: In biological research, this compound is used to study the structure-activity relationships of cholecystokinin (CCK) and its analogues. It helps in understanding how modifications to the peptide structure affect its biological activity .

Medicine: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 is used in pharmacological studies to investigate the effects of CCK analogues on various physiological processes, including digestion and appetite regulation .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting CCK receptors. It serves as a lead compound for designing more potent and selective CCK receptor agonists and antagonists .

Properties

CAS No.

98640-66-5

Molecular Formula

C52H69N9O15S

Molecular Weight

1092.2 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C52H69N9O15S/c1-6-8-18-37(57-48(68)40(61-51(71)75-52(3,4)5)26-32-21-23-34(24-22-32)76-77(72,73)74)46(66)55-30-43(62)56-41(27-33-29-54-36-20-14-13-17-35(33)36)49(69)58-38(19-9-7-2)47(67)60-42(28-44(63)64)50(70)59-39(45(53)65)25-31-15-11-10-12-16-31/h10-17,20-24,29,37-42,54H,6-9,18-19,25-28,30H2,1-5H3,(H2,53,65)(H,55,66)(H,56,62)(H,57,68)(H,58,69)(H,59,70)(H,60,67)(H,61,71)(H,63,64)(H,72,73,74)/t37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

CSXIDZJPJYRGSK-UJKKYYSESA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C

Key on ui other cas no.

98640-66-5

sequence

XXGWXDF

Synonyms

Boc-28,31-Nle-CCK-7
Boc-Tyr(SO3H)Nle-Gly-Trp-Nle-Asp-PheNH2
cholecystokinin (27-33), tert-butyloxycarbonyl-Nle(28,31)-
cholecystokinin (27-33), tert-butyloxycarbonylnorleucyl(28,31)-
t-Boc(Nle(28,31))-CCK (27-33)
tert-butoxycarbonyltyrosyl(sulfo)-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide
tert-butyloxycarbonyl-28,31-Nle-cholecystokinin (27-33)

Origin of Product

United States

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